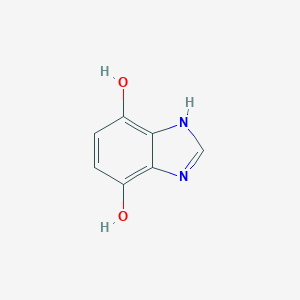

1H-Benzimidazole-4,7-diol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1H-benzimidazole-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYKFWZACWTNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)NC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626033 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-38-7 | |

| Record name | 1H-Benzimidazole-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foreword: The Strategic Importance of the Benzimidazole Scaffold

An In-Depth Technical Guide to the Synthesis and Characterization of 1H-Benzimidazole-4,7-diol

To researchers, scientists, and drug development professionals, the benzimidazole nucleus is a familiar and highly valued scaffold. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2][3] Benzimidazole derivatives are foundational to numerous clinically approved drugs, demonstrating efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[4][5][6]

Within this privileged class of compounds, the 1H-Benzimidazole-4,7-diol motif holds particular interest. It is the hydroquinone counterpart to 1H-Benzimidazole-4,7-dione, a quinone structure that is a key pharmacophore in many bioreductive anticancer agents.[7][8] These drugs are designed to be selectively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors, making the hydroquinone-quinone redox cycle a critical area of study for developing targeted cancer therapies.[8][9][10]

This guide provides a comprehensive, field-proven framework for the synthesis and rigorous characterization of 1H-Benzimidazole-4,7-diol (CAS: 102170-38-7), a molecule of significant potential in medicinal chemistry.[11] We will move beyond simple recitation of steps to explain the underlying scientific rationale, ensuring that each protocol is a self-validating system for producing and confirming this target compound with high fidelity.

Part 1: Synthesis of 1H-Benzimidazole-4,7-diol

The most direct and reliable synthetic route to 1H-Benzimidazole-4,7-diol involves the chemical reduction of its oxidized quinone precursor, 1H-Benzimidazole-4,7-dione. This two-step approach first establishes the core benzimidazole ring system with the correct oxygenation pattern, followed by a controlled reduction to yield the target diol.

Logical Framework for Synthesis

Caption: Synthetic pathway from a diamine precursor to 1H-Benzimidazole-4,7-diol.

Step-by-Step Experimental Protocol

This protocol details the final reduction step, assuming the precursor, 1H-Benzimidazole-4,7-dione, has been synthesized beforehand via established methods, such as the oxidative demethylation of 4,7-dimethoxy-1H-benzimidazole.[7]

Objective: To reduce 1H-Benzimidazole-4,7-dione to 1H-Benzimidazole-4,7-diol.

Reaction:

-

Reactant: 1H-Benzimidazole-4,7-dione

-

Reducing Agent: Sodium Dithionite (Na₂S₂O₄)

-

Solvent: Aqueous Methanol or Tetrahydrofuran (THF)

-

Product: 1H-Benzimidazole-4,7-diol

Causality Behind Experimental Choices:

-

Sodium Dithionite (Na₂S₂O₄): This is a mild and effective reducing agent for converting quinones to hydroquinones in aqueous media. It is readily available and the reaction byproducts are easily removed during workup. Its choice avoids the harsher conditions or metal catalysts required by other reduction methods, which could lead to over-reduction or degradation of the sensitive diol product.

-

Aqueous Solvent System: The diol product has increased polarity due to the two hydroxyl groups compared to the starting dione. An aqueous solvent system facilitates the solubility of both the reducing agent and, to some extent, the product, allowing for a homogenous and efficient reaction. The organic co-solvent (methanol or THF) aids in dissolving the less polar starting material.

-

Inert Atmosphere (Nitrogen/Argon): 1H-Benzimidazole-4,7-diol, like many hydroquinones, is highly susceptible to aerial oxidation, readily converting back to the colored quinone. Performing the reaction and workup under an inert atmosphere is critical to prevent this re-oxidation and ensure a high-purity final product.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1H-Benzimidazole-4,7-dione (1.0 eq). The flask is then sealed with a septum and purged with an inert gas (e.g., nitrogen) for 10-15 minutes.

-

Solvent Addition: Add a degassed solvent mixture of THF and water (e.g., 3:1 v/v) to dissolve the starting material, resulting in a colored suspension or solution.

-

Addition of Reducing Agent: Prepare a solution of sodium dithionite (approx. 2.5 eq) in degassed water. Add this solution dropwise to the stirring reaction mixture at room temperature.

-

Self-Validation Check: The characteristic color of the quinone should fade upon addition of the reducing agent, indicating the progress of the reaction. This visual cue is the first confirmation of a successful transformation.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot for the diol product confirms completion.

-

Workup and Isolation:

-

Once the reaction is complete, carefully acidify the mixture to pH ~5-6 with degassed dilute HCl. This protonates the phenoxide intermediates to form the diol.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). The extractions should be performed using degassed solvents to minimize re-oxidation.

-

Combine the organic layers, wash with degassed brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is often a tan or off-white solid. It can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) under an inert atmosphere to yield 1H-Benzimidazole-4,7-diol as a stable solid.

Part 2: Characterization of 1H-Benzimidazole-4,7-diol

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of evidence.

Logical Framework for Characterization

Caption: Integrated workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, including the number and types of protons and carbons. For 1H-Benzimidazole-4,7-diol, spectra should be acquired in a deuterated solvent like DMSO-d₆, which can exchange with the labile -OH and -NH protons, making them observable.

-

¹H NMR (Proton NMR):

-

Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals: The molecule has a plane of symmetry.

-

Aromatic Protons (H5, H6): Two doublets (or an AB quartet) are expected for the two protons on the benzene ring, likely in the range of δ 6.5-7.0 ppm.

-

Imidazole Proton (H2): A singlet for the proton at the C2 position of the imidazole ring, typically appearing downfield around δ 8.0 ppm.

-

Hydroxyl Protons (-OH): Two broad singlets for the hydroxyl protons, which are exchangeable with D₂O. Their chemical shift can vary but might appear around δ 9.0-10.0 ppm in DMSO-d₆.

-

Imidazole Proton (-NH): One broad singlet for the N-H proton, typically very downfield in DMSO-d₆, often > δ 12.0 ppm.[12]

-

-

-

¹³C NMR (Carbon NMR):

-

Protocol: Use the same sample as for ¹H NMR. Acquire a proton-decoupled ¹³C spectrum.

-

Expected Signals: Due to symmetry, 5 distinct carbon signals are expected.

-

C2: The carbon of the imidazole ring, typically in the range of δ 140-150 ppm.

-

C4/C7: The two carbons bearing the hydroxyl groups, shifted downfield by the oxygen, likely δ 145-155 ppm.

-

C5/C6: The two aromatic CH carbons, expected in the aromatic region around δ 105-115 ppm.

-

C3a/C7a: The two bridgehead carbons where the rings are fused, typically found around δ 125-135 ppm.

-

-

| Predicted NMR Data (in DMSO-d₆) | |

| ¹H NMR | Predicted Chemical Shift (δ, ppm) |

| H5, H6 | 6.5 - 7.0 (d) |

| H2 | ~8.0 (s) |

| 4-OH, 7-OH | 9.0 - 10.0 (br s) |

| 1-NH | >12.0 (br s) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 150 |

| C4, C7 | 145 - 155 |

| C5, C6 | 105 - 115 |

| C3a, C7a | 125 - 135 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental formula.

-

Protocol: Use Electrospray Ionization (ESI) in positive mode. Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Expected Result: The molecular formula of 1H-Benzimidazole-4,7-diol is C₇H₆N₂O₂.[11] The exact mass is 150.0429 g/mol .

-

A prominent peak should be observed at an m/z (mass-to-charge ratio) of 151.0507 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should confirm this mass to within ±5 ppm.

-

-

Plausible Fragmentation: The benzimidazole ring is relatively stable. Fragmentation may involve the sequential loss of neutral molecules like CO or HCN from the parent ion.[13]

| Mass Spectrometry Data | |

| Molecular Formula | C₇H₆N₂O₂ |

| Exact Mass | 150.0429 |

| Mode | ESI Positive |

| Expected Ion [M+H]⁺ | 151.0507 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a synthesized compound.

-

Protocol:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is standard.

-

Mobile Phase: A gradient elution is often effective. For example, a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or acetic acid to ensure good peak shape for the nitrogen-containing heterocycle.[14] A typical gradient might run from 10% B to 90% B over 15-20 minutes.

-

Detection: UV detector set at a wavelength where the benzimidazole chromophore absorbs, typically around 280-300 nm.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

-

-

Trustworthiness Check: A pure sample (>95%) should show a single major peak in the chromatogram. The retention time is a characteristic property under specific conditions, and the peak area is proportional to the concentration. This method validates the success of the purification protocol.

Conclusion

The synthesis of 1H-Benzimidazole-4,7-diol via the reduction of its corresponding dione is a robust and logical approach. The causality-driven selection of reagents and reaction conditions, particularly the use of a mild reducing agent under an inert atmosphere, is paramount to achieving a high yield of this oxidation-sensitive molecule. Rigorous, multi-faceted characterization using NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides an unassailable, self-validating confirmation of the final product. This guide equips researchers with the necessary framework to confidently synthesize and verify 1H-Benzimidazole-4,7-diol, a valuable building block for the development of next-generation targeted therapeutics.

References

-

Dao, P. Q., Ho, S. L., & Cho, C. S. (2018). Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation. The Journal of Organic Chemistry, 83(7), 4049–4056. [Link]

-

Supplementary Information for relevant benzimidazole NMR data. (n.d.). Retrieved from [Link]

-

Brishty, A. R., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports, 11(1), 1-19. [Link]

-

Al-Ostath, A., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6524. [Link]

-

Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103429. [Link]

-

Characterization data for various benzimidazole derivatives. (n.d.). Retrieved from [Link]

-

Loperfido, M., et al. (2005). Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Il Farmaco, 60(3), 229-234. [Link]

-

Abdel-rahman, S. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]

-

NIST. (n.d.). 1H-Benzimidazole Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Claramunt, R. M., et al. (2012). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 8, 349-359. [Link]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Croitoru, M. D., et al. (2014). Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives. Chemical Papers, 68(11), 1573-1583. [Link]

-

Pathak, D., et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. World Journal of Pharmaceutical Research, 13(10), 1-15. [Link]

-

Abdel-rahman, S. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Zhang, N., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]

-

NIST. (n.d.). 1H-Benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Shchekotikhin, A. E., et al. (2022). New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. Molecules, 27(21), 7481. [Link]

-

Bouziane, I., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 25(22), 5339. [Link]

-

Vasava, M. S., et al. (2020). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 20(7), 532-565. [Link]

-

ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]

-

Rajasekhar, S., et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. [Link]

-

ResearchGate. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]

-

Kudo, I., et al. (1993). Synthesis and Evaluation of a Series of 3,5-disubstituted benzisoxazole-4,7-diones. Potent Radiosensitizers in Vitro. Journal of Medicinal Chemistry, 36(15), 2133-2139. [Link]

-

DergiPark. (2022). Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. Retrieved from [Link]

-

Hida, M., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]

-

Bouziane, I., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]

-

Loperfido, M., et al. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Bioorganic & Medicinal Chemistry Letters, 14(22), 5579-5582. [Link]

-

Lee, H. W., et al. (2002). Synthesis and Biological Evaluation of benzimidazole-4,7-diones That Inhibit Vascular Smooth Muscle Cell Proliferation. Bioorganic & Medicinal Chemistry, 10(12), 3997-4004. [Link]

-

Al-Juburi, H. R. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 543-548. [Link]

-

ResearchGate. (2017). Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole?. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]

-

Szafraniec-Szczęsny, J., et al. (2017). Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives. Molecules, 22(11), 1833. [Link]

-

ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

MassBank. (2016). Benzimidazoles. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological evaluation of the activity of some benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Differential antiproliferative activity of new benzimidazole-4,7-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of benzimidazole-4,7-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzimidazole-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-4,7-diol is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural similarity to endogenous purines and the presence of hydroxyl groups on the benzene ring confer unique electronic and hydrogen-bonding properties, making it a valuable scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Benzimidazole-4,7-diol, including its structure, solubility, acidity (pKa), thermal characteristics, spectroscopic signature, and stability. While specific experimental data for this diol derivative is not extensively available in public literature, this guide synthesizes information from closely related benzimidazole analogs to provide a robust framework for its characterization. Detailed, field-proven experimental protocols are presented to enable researchers to determine these critical parameters, ensuring data integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a class of bicyclic heterocyclic aromatic compounds formed by the fusion of a benzene ring and an imidazole ring.[1] This core structure is isosteric with purines, allowing benzimidazole derivatives to interact with a wide array of biological targets, including enzymes and receptors.[2][3] Consequently, the benzimidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with diverse therapeutic activities, such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines (astemizole).[4][5]

1H-Benzimidazole-4,7-diol, in particular, presents an intriguing profile due to the introduction of two hydroxyl groups onto the benzenoid ring. These substituents are expected to significantly influence the molecule's electronic properties, hydrogen bonding capacity, and overall polarity, thereby modulating its solubility, acidity, and biological activity. Understanding these fundamental physicochemical properties is a critical first step in the rational design and development of new drugs and materials based on this promising scaffold.

Molecular Structure and Key Identifiers

The foundational aspect of understanding any chemical entity is its structure.

-

Molecular Formula: C₇H₆N₂O₂[6]

-

CAS Number: 102170-38-7[6]

-

Canonical SMILES: C1=CC(=C2C(=C1O)NC=N2)O[6]

-

InChI: InChI=1S/C7H6N2O2/c10-4-1-2-5(11)7-6(4)8-3-9-7/h1-3,10-11H,(H,8,9)[6]

The structure consists of a benzimidazole core with hydroxyl groups at positions 4 and 7. The presence of the imidazole proton (N-H) and the two phenolic hydroxyl groups makes the molecule capable of acting as both a hydrogen bond donor and acceptor.

Solubility Profile: A Critical Parameter for Drug Development

Expected Solubility Characteristics

Benzimidazoles with an unsubstituted imide nitrogen are generally more soluble in polar solvents.[4] The two hydroxyl groups in 1H-Benzimidazole-4,7-diol are expected to enhance its solubility in polar protic solvents like water, ethanol, and methanol through hydrogen bonding. Conversely, its solubility in non-polar organic solvents such as benzene and petroleum ether is likely to be low.[8] The amphoteric nature of the benzimidazole ring means it can be soluble in both acidic and alkaline aqueous solutions.[8][9]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability for a wide range of compounds.[10][11]

Objective: To determine the equilibrium solubility of 1H-Benzimidazole-4,7-diol in various solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol).

Methodology:

-

Preparation: Add an excess amount of solid 1H-Benzimidazole-4,7-diol to a series of glass vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[11]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25 °C or 37 °C) using a mechanical shaker or rotator. Equilibration time is critical and should be sufficient to reach a steady state, often 24 to 72 hours.[11]

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant.

-

Phase Separation: To ensure no solid particles are carried over, the supernatant must be clarified. This can be achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of 1H-Benzimidazole-4,7-diol in the clarified filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units of mg/mL or mol/L.

Table 1: Predicted Solubility Classification of 1H-Benzimidazole-4,7-diol

| Solvent System | Predicted Solubility | Rationale |

| Water | Sparingly Soluble to Soluble | Polar hydroxyl groups and imidazole ring contribute to aqueous solubility. |

| 0.1 M HCl | Soluble | Protonation of the basic nitrogen in the imidazole ring forms a soluble salt. |

| 0.1 M NaOH | Soluble | Deprotonation of the acidic N-H and phenolic OH groups forms a soluble salt. |

| Ethanol | Soluble | Polar protic nature of ethanol facilitates hydrogen bonding. |

| Diethyl Ether | Slightly Soluble to Insoluble | The high polarity of the diol will limit solubility in this non-polar solvent. |

| Dichloromethane | Slightly Soluble | Intermediate polarity may allow for some dissolution. |

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Shake-flask method workflow.

Acidity and Basicity: The pKa Values

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.[12] Benzimidazoles are amphoteric, possessing both a weakly acidic proton on one imidazole nitrogen (pKa around 12.8 for the parent benzimidazole) and a basic nitrogen that can be protonated (pKa of the conjugate acid is around 5.6).[1]

Expected pKa of 1H-Benzimidazole-4,7-diol

The electron-withdrawing nature of the hydroxyl groups is expected to increase the acidity (lower the pKa) of the N-H proton compared to the parent benzimidazole. Similarly, these groups will decrease the basicity (lower the pKa of the conjugate acid) of the other imidazole nitrogen. The pKa values of the phenolic hydroxyls themselves will also be a key feature of the molecule's overall acid-base profile.

Experimental Protocol for pKa Determination (UV-Metric Titration)

Spectrophotometric (UV-metric) titration is a robust method for determining pKa values, particularly for compounds with a chromophore, like benzimidazole, whose UV absorbance spectrum changes with ionization state.[13][14]

Objective: To determine the pKa values of 1H-Benzimidazole-4,7-diol.

Methodology:

-

Solution Preparation: Prepare a stock solution of 1H-Benzimidazole-4,7-diol in a suitable solvent (e.g., methanol or water). Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Titration: Create a series of solutions with a constant concentration of the compound but varying pH by adding a small aliquot of the stock solution to each buffer.

-

Spectroscopic Measurement: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths against pH.

-

pKa Calculation: The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by finding the inflection point to determine the pKa value.[12] Multiple pKa values may be determined if the molecule has several ionizable groups.

Diagram 2: Workflow for pKa Determination

Caption: UV-metric titration workflow.

Thermal Properties: Melting and Boiling Points

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound.

-

Melting Point: The melting point of benzimidazole is 170-172 °C.[1] The introduction of hydroxyl groups, which can participate in intermolecular hydrogen bonding, is expected to significantly increase the melting point of 1H-Benzimidazole-4,7-diol due to a more stable crystal lattice.

-

Boiling Point: Benzimidazoles have high boiling points (e.g., >360 °C for the parent compound) due to their aromaticity and hydrogen bonding capabilities.[8] 1H-Benzimidazole-4,7-diol is expected to have a very high boiling point and likely decompose before boiling under atmospheric pressure.

Experimental Protocol for Melting Point Determination

Objective: To accurately determine the melting point of 1H-Benzimidazole-4,7-diol.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.

-

Observation: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid. For a pure compound, this range should be narrow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the C2 proton of the imidazole ring, and the exchangeable protons of the N-H and O-H groups. The chemical shifts and coupling patterns of the aromatic protons will confirm the 4,7-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, providing further confirmation of the structure. The chemical shifts of the carbons bearing the hydroxyl groups will be significantly different from those in unsubstituted benzimidazole.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

A broad band in the region of 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching vibrations.

-

Aromatic C-H stretching vibrations around 3100-3000 cm⁻¹.

-

C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region.[15]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can also provide valuable structural information.[16]

Stability Assessment

Understanding the chemical stability of a compound is crucial for its storage, formulation, and handling. Benzimidazole derivatives can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, oxidizing agents, light, and heat.[17][18]

Forced Degradation Studies Protocol

Forced degradation studies are used to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[17]

Objective: To assess the stability of 1H-Benzimidazole-4,7-diol under various stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of the compound to a range of conditions, including:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid and a solution to light according to ICH Q1B guidelines.[17]

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Identification: If significant degradation is observed, use LC-MS to identify the structure of the degradation products.

Conclusion

1H-Benzimidazole-4,7-diol is a molecule with high potential in drug discovery and materials science. This guide has outlined the key physicochemical properties that must be characterized to fully understand and exploit its potential. By following the detailed experimental protocols provided, researchers can generate the high-quality, reproducible data needed to advance their research and development efforts. The synthesis of knowledge from related benzimidazole compounds provides a strong predictive foundation, while the outlined methodologies offer a clear path for empirical validation.

References

-

Šimuniak, R., Havlíková, L., Ságová, Z., & Klimeš, J. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087-1095. [Link]

-

Mora, N., & Tapia, R. A. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1). The Journal of Physical Chemistry B, 110(39), 19543–19549. [Link]

-

Lipka, E., Folly-Klan, M., Charton, J., Vaccher, M. P., Bonte, J. P., & Vaccher, C. (2010). Determination of pKa values of benzimidazole derivatives from mobility obtained by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1267-1271. [Link]

-

Gülseven, Y., & Öztürk, T. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with 1H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(11), 928-934. [Link]

-

Semantic Scholar. (n.d.). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Błaszczak-Świątkiewicz, K., Correia-da-Silva, M., Procha, M., & Mikiciuk-Olasik, E. (2014). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. Molecules, 19(1), 400-422. [Link]

-

Al-Ostath, A. I., Al-Ghamdi, A. M., & El-Sayed, W. A. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Pharmaceuticals, 16(7), 969. [Link]

-

PubChem. (n.d.). Benzimidazole. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). [Link]

-

Sharma, D., & Narasimhan, B. (2014). A review on chemistry of benzimidazole nucleus and its biological significance. International Journal of Pharmaceutical Sciences and Research, 5(5), 1642. [Link]

-

Jouyban, A. (2008). Experimental and computational methods pertaining to drug solubility. Stony Brook University. [Link]

-

Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27. [Link]

-

ChemSynthesis. (n.d.). 4,5,6,7-tetrahydro-1H-benzimidazole. [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-5,6-diol. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]

-

Wikipedia. (n.d.). Benzimidazole. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole, 1-methyl-. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. [Link]

-

Unknown. (n.d.). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. [Link]

-

MDPI. (n.d.). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]

-

PubMed. (2013). Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives. [Link]

-

CAS Common Chemistry. (n.d.). 2-Propyl-1H-benzimidazole. [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. [Link]

-

PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole. [Link]

-

PubChem. (n.d.). 1-Benzyl-1H-benzimidazole. [Link]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Page loading... [guidechem.com]

- 7. 1H-Benzimidazole-5,6-diol | C7H6N2O2 | CID 15223183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. | Semantic Scholar [semanticscholar.org]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Synthesis, anticancer activity and UPLC analysis of the stability of some new benzimidazole-4,7-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry

An In-depth Technical Guide to 1H-Benzimidazole-4,7-diol

The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a preeminent heterocyclic scaffold in drug discovery.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological targets, making it a "privileged scaffold."[1][4] This unique characteristic has led to the development of a wide array of clinically successful drugs, including proton pump inhibitors like omeprazole, anthelmintics such as mebendazole, and antihypertensives like telmisartan.[1][2][5] The versatility of the benzimidazole core, which allows for diverse substitutions, enables the fine-tuning of its pharmacological profile, leading to compounds with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[2][3][6] This guide focuses on a specific, yet potentially significant, derivative: 1H-Benzimidazole-4,7-diol. We will delve into its fundamental characteristics, synthesis, and prospective applications, providing a technical foundation for researchers in drug development.

Core Compound Analysis: 1H-Benzimidazole-4,7-diol

1H-Benzimidazole-4,7-diol is a specific isomer of dihydroxy benzimidazole. The placement of the hydroxyl groups at the 4 and 7 positions is critical, as it imparts specific electronic and steric properties that influence its chemical reactivity and potential biological interactions.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the bedrock of any research endeavor. The key identifiers and computed properties for 1H-Benzimidazole-4,7-diol are summarized below.

| Property | Value | Source |

| CAS Number | 102170-38-7 | [7] |

| Molecular Formula | C₇H₆N₂O₂ | [7] |

| Molecular Weight | 150.13 g/mol | [7] |

| Canonical SMILES | C1=CC(=C2C(=C1O)NC=N2)O | [7] |

| InChI Key | LCYKFWZACWTNDC-UHFFFAOYSA-N | [7] |

| Appearance | (Predicted) Off-white to light brown solid | N/A |

| Solubility | (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol) | N/A |

Chemical Structure

The structure consists of a standard 1H-benzimidazole core with two hydroxyl (-OH) groups attached to the benzene ring at positions 4 and 7. This arrangement is a hydroquinone-like motif fused to the imidazole ring system.

Caption: Chemical structure of 1H-Benzimidazole-4,7-diol.

Synthesis Strategies: A Mechanistic Perspective

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine precursor with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or its derivative.[8][9] For 1H-Benzimidazole-4,7-diol, a logical precursor would be 1,2-diaminobenzene-3,6-diol or a suitably protected variant.

The choice of the C1 source and reaction conditions is critical for achieving high yields and purity. Modern synthetic approaches often utilize catalysts and energy sources like microwave irradiation to promote greener and more efficient reactions.[10][11][12]

Caption: General workflow for the synthesis of 1H-Benzimidazole-4,7-diol.

Exemplary Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible, efficient method for synthesizing the title compound. The causality behind using microwave irradiation is to leverage its ability to rapidly and uniformly heat the reaction mixture, which drastically reduces reaction times and often improves yields compared to conventional oil-bath heating.[11]

-

Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,2-diaminobenzene-3,6-diol (1.0 mmol) and formic acid (1.5 mL).

-

Rationale: Formic acid serves as both the C1 source for the imidazole ring and the acidic catalyst for the condensation and cyclization steps.

-

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-20 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Reaction Work-up: After cooling the vessel to room temperature, carefully pour the reaction mixture into a beaker containing 20 mL of cold water.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

-

Rationale: Neutralization is crucial to precipitate the product, which is less soluble in neutral water than its protonated salt form.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and dry under vacuum.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane to yield the pure 1H-Benzimidazole-4,7-diol.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Drug Discovery

While specific research on 1H-Benzimidazole-4,7-diol is not widely published, its structure suggests several promising avenues for investigation based on the extensive pharmacology of related compounds.

Caption: Potential therapeutic applications of the 1H-Benzimidazole-4,7-diol scaffold.

-

Anticancer Therapeutics: Many benzimidazole derivatives function as anticancer agents by inhibiting critical cellular machinery.[4][6] They can act as topoisomerase inhibitors, microtubule disruptors, or inhibitors of protein kinases.[6][8] The diol functionality in the 4,7-positions could enhance interactions with enzyme active sites through hydrogen bonding or act as a precursor for bioreductive activation in hypoxic tumor environments. Studies on other diol-containing benzimidazoles have already demonstrated significant cytotoxic activity against various cancer cell lines.[13]

-

Antioxidant and Anti-inflammatory Agents: The 4,7-diol arrangement forms a hydroquinone moiety, a classic structural motif known for its antioxidant properties. This structure can participate in redox cycling and scavenge harmful reactive oxygen species (ROS), suggesting a potential role in treating diseases associated with oxidative stress and inflammation.

-

Kinase Inhibition: The ATP-binding site of many protein kinases is a common target for benzimidazole-based inhibitors. The hydrogen-bonding capacity of the two hydroxyl groups, combined with the nitrogen atoms in the imidazole ring, provides multiple points of interaction that could lead to potent and selective kinase inhibition.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[14][16]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing.[14]

-

Ingestion: Rinse mouth and seek medical attention if you feel unwell.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

1H-Benzimidazole-4,7-diol is a compound of significant interest, built upon the highly validated benzimidazole scaffold. Its unique hydroquinone-like substitution pattern presents intriguing possibilities for applications in medicinal chemistry, particularly in the development of novel anticancer and antioxidant agents. The synthetic routes are accessible through established chemical principles, allowing for its preparation and subsequent investigation. This guide provides the foundational knowledge for researchers to explore the full potential of this promising molecule in the ongoing quest for new therapeutic agents.

References

-

1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. [Link]

-

Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. PMC. [Link]

-

Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. [Link]

-

Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. [Link]

-

Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]

-

Benzimidazole. Wikipedia. [Link]

-

Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]

-

1H-Benzimidazole. NIST WebBook. [Link]

-

Chemical structure of 1H-Benzimidazole. ResearchGate. [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. [Link]

-

Structures of 1H-benzimidazole-based commercial drugs. ResearchGate. [Link]

-

Benzimidazole | C7H6N2 | CID 5798. PubChem. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. NIH. [Link]

-

1H-Benzimidazole-5,6-diol | C7H6N2O2 | CID 15223183. PubChem. [Link]

-

A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central. [Link]

-

Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their Cytotoxic Activity against Human Cancer Cell Lines. ResearchGate. [Link]

-

Design and synthesis of some imidazole derivatives: Theoretical evaluation of interaction with a coronavirus (HCoV-NL63). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 12. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. chemicea.com [chemicea.com]

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide on the Biological Activity of Novel Benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the diverse biological activities of novel benzimidazole derivatives, focusing on their therapeutic potential in oncology, infectious diseases, and beyond. It delves into the synthetic strategies, mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating these promising compounds.

The benzimidazole ring system, a bicyclic aromatic heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This structural motif is present in numerous FDA-approved drugs, including the proton-pump inhibitors omeprazole and lansoprazole, and the anthelmintic agent albendazole. The versatility of the benzimidazole core allows for chemical modifications at multiple positions, enabling the fine-tuning of its physicochemical properties and biological activities.

Recent research has focused on the development of novel benzimidazole derivatives with enhanced potency and selectivity against various diseases. These efforts have led to the discovery of compounds with significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.

Synthetic Strategies for Novel Benzimidazole Derivatives

The synthesis of novel benzimidazole derivatives is a cornerstone of research in this field. The most common and versatile method for constructing the benzimidazole core is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic conditions.

Modern synthetic approaches have introduced various modifications to this classical method to improve yields, reduce reaction times, and allow for the introduction of a wider range of substituents. These include the use of microwave-assisted synthesis, solid-phase synthesis, and various catalysts.

A typical synthetic workflow for novel benzimidazole derivatives can be illustrated as follows:

Caption: Synthetic workflow for novel benzimidazole derivatives.

Anticancer Activity: A Major Focus of Benzimidazole Research

A significant portion of the research on novel benzimidazole derivatives is dedicated to their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms of action, including:

-

Tubulin Polymerization Inhibition: Several benzimidazole derivatives, similar to established anticancer drugs like vinca alkaloids and taxanes, can interfere with the dynamics of microtubules, which are essential for cell division. By binding to the colchicine-binding site on β-tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Many novel benzimidazole derivatives have been designed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of EGFR, these compounds can inhibit its downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately leading to reduced tumor growth and angiogenesis.

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response pathway. Inhibition of PARP is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Some novel benzimidazole derivatives have shown potent PARP inhibitory activity.

Signaling Pathway of EGFR Inhibition by Benzimidazole Derivatives:

Caption: EGFR signaling pathway inhibition by benzimidazoles.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

A fundamental step in evaluating the anticancer potential of novel benzimidazole derivatives is to determine their cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives in culture medium. Add the compounds to the wells at various concentrations and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Novel benzimidazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

The mechanisms of their antimicrobial action are diverse and can include:

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. Some benzimidazole derivatives have been shown to inhibit biofilm formation by interfering with bacterial adhesion and communication (quorum sensing).

-

Disruption of Cell Wall Synthesis: The bacterial cell wall is an essential structure that provides protection and shape. Certain benzimidazoles can interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Key Enzymes: Benzimidazole derivatives can target essential enzymes in microbial metabolism, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.

Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Compound Preparation: Prepare serial dilutions of the novel benzimidazole derivatives in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral and Other Biological Activities

Beyond their anticancer and antimicrobial properties, novel benzimidazole derivatives have demonstrated a wide range of other biological activities, including:

-

Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against various viruses, including influenza virus, herpes simplex virus (HSV), and human immunodeficiency virus (HIV). Their mechanisms of action can involve the inhibition of viral entry, replication, or assembly.

-

Anti-inflammatory Activity: Some benzimidazoles have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).

-

Anthelmintic Activity: The benzimidazole class of drugs, including albendazole and mebendazole, are widely used to treat parasitic worm infections. Research continues to explore novel derivatives with improved efficacy and a broader spectrum of activity.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a benzimidazole derivative influences its biological activity. By systematically modifying the substituents at different positions of the benzimidazole scaffold, researchers can identify key structural features that are essential for potency and selectivity.

For example, in the context of anticancer activity, SAR studies have revealed that:

-

The nature and position of substituents on the phenyl ring at the C2-position can significantly impact tubulin inhibitory activity.

-

Modifications at the N1-position of the benzimidazole ring can influence the compound's kinase inhibitory profile.

These insights are invaluable for the rational design of new benzimidazole derivatives with improved therapeutic properties.

Conclusion and Future Directions

Novel benzimidazole derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential applications in oncology, infectious diseases, and other therapeutic areas continue to drive extensive research and development efforts.

Future research in this field will likely focus on:

-

The development of more selective and potent inhibitors of specific biological targets.

-

The use of computational methods, such as molecular docking and virtual screening, to accelerate the discovery of new lead compounds.

-

The exploration of novel drug delivery systems to enhance the bioavailability and therapeutic efficacy of benzimidazole derivatives.

The continued exploration of the chemical space around the benzimidazole scaffold holds great promise for the discovery of new and effective therapies for a wide range of human diseases.

References

-

Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & Al-Ansi, A. M. (2021). Recent advances in the synthesis and biological applications of benzimidazole derivatives. RSC Advances, 11(43), 26866-26887. [Link]

-

Song, Z., Liu, Y., & Liu, X. (2022). Recent advances in benzimidazole-based derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 238, 114457. [Link]

-

Wang, G., Zhang, Y., & Liu, X. (2022). Recent advances in the discovery of benzimidazole-based derivatives as EGFR inhibitors for the treatment of non-small cell lung cancer. Future Medicinal Chemistry, 14(1), 69-86. [Link]

An In-depth Technical Guide to 1H-Benzimidazole-4,7-diol: From Discovery to a Precursor in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 1H-Benzimidazole-4,7-diol, a key heterocyclic compound that has garnered interest in the field of medicinal chemistry. While its direct biological applications are still under exploration, its significance as a direct precursor to the pharmacologically active benzimidazole-4,7-diones positions it as a molecule of considerable importance. This document delves into the historical context of its parent benzimidazole scaffold, outlines a validated synthetic pathway, provides detailed physicochemical and spectroscopic characterization, and discusses the biological relevance of its derivatives, thereby offering a vital resource for researchers, scientists, and professionals in drug development.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged structure in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities. The journey of benzimidazoles in pharmacology began with the discovery of their structural presence in vitamin B12. Since then, numerous derivatives have been developed, exhibiting a wide array of therapeutic applications, including antimicrobial, antiviral, anthelmintic, anticancer, and antihypertensive properties.[1]

The strategic placement of substituents on the benzimidazole ring system allows for the fine-tuning of its pharmacological profile. The 4,7-disubstituted benzimidazoles, in particular, have emerged as a class of compounds with significant potential, primarily due to their role as precursors to quinone-containing structures. This guide focuses specifically on 1H-Benzimidazole-4,7-diol, a key intermediate in the synthesis of biologically active benzimidazole-4,7-diones.

Historical Context and Discovery

While a specific, seminal publication detailing the first-ever synthesis of 1H-Benzimidazole-4,7-diol is not readily apparent in the surveyed literature, its discovery is intrinsically linked to the development of its more extensively studied derivatives, the benzimidazole-4,7-diones. The scientific rationale for the synthesis of the diol is primarily driven by its role as a direct precursor to these diones, which have shown promise as bioreductive anticancer agents.[2][3]

The overarching history of benzimidazole synthesis dates back to the 19th century, with a multitude of methods developed over the years for the construction of this versatile heterocyclic system.[4][5][6] The synthesis of substituted benzimidazoles, such as the 4,7-dimethoxy precursor to our target molecule, represents a more modern advancement in this field, aimed at creating specific building blocks for targeted therapeutic agents. The demethylation of 4,7-dimethoxy-1H-benzimidazole to yield the diol is a logical and established synthetic transformation, suggesting that the diol was likely first prepared as an intermediate in the quest for novel benzimidazole-based therapeutics.

Synthesis of 1H-Benzimidazole-4,7-diol

The most logical and scientifically sound pathway to 1H-Benzimidazole-4,7-diol proceeds through a two-step sequence starting from the commercially available 1,4-dimethoxybenzene. This process involves the formation of the benzimidazole ring system followed by demethylation to unmask the hydroxyl groups.

Synthesis of the Key Intermediate: 4,7-Dimethoxy-1H-benzimidazole

The initial step involves the synthesis of 4,7-dimethoxy-1H-benzimidazole. An optimized process for this has been reported, which provides a significant improvement over earlier methods.[7] The synthetic workflow is depicted below:

Figure 1: Synthetic workflow for 4,7-dimethoxy-1H-benzimidazole.

Experimental Protocol: Synthesis of 4,7-Dimethoxy-1H-benzimidazole

-

Nitration of 1,4-Dimethoxybenzene: To a cooled solution of 1,4-dimethoxybenzene in a suitable solvent (e.g., sulfuric acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto ice, and the resulting precipitate of dinitro-1,4-dimethoxybenzene is collected by filtration.

-

Reduction of the Dinitro Compound: The dinitro-1,4-dimethoxybenzene is suspended in a suitable solvent (e.g., ethanol or acetic acid), and a reducing agent is added. Common reducing agents for this transformation include tin metal in the presence of concentrated hydrochloric acid or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst). The reaction is typically heated to facilitate the reduction. Upon completion, the reaction mixture is worked up to isolate the 3,6-dimethoxybenzene-1,2-diamine.

-

Cyclization to form the Benzimidazole Ring: The 3,6-dimethoxybenzene-1,2-diamine is heated with formic acid. This effects the cyclization to the benzimidazole ring system. After the reaction is complete, the excess formic acid is removed under reduced pressure, and the residue is neutralized with a base (e.g., ammonia) to precipitate the 4,7-dimethoxy-1H-benzimidazole. The product can then be purified by recrystallization.[7]

Demethylation to 1H-Benzimidazole-4,7-diol

The final step in the synthesis is the demethylation of the methoxy groups to yield the desired diol. This is a common transformation in organic synthesis, often achieved using strong acids.

Figure 2: Demethylation to yield 1H-Benzimidazole-4,7-diol.

Experimental Protocol: Synthesis of 1H-Benzimidazole-4,7-diol

-

Demethylation Reaction: 4,7-Dimethoxy-1H-benzimidazole is dissolved in a strong acid, typically 48% aqueous hydrobromic acid (HBr). The solution is heated at reflux for several hours. The progress of the demethylation can be monitored by thin-layer chromatography.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then dissolved in water and neutralized with a base, such as an aqueous solution of sodium bicarbonate or ammonia, to precipitate the free base of 1H-Benzimidazole-4,7-diol. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties of 1H-Benzimidazole-4,7-diol

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.13 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol, with limited solubility in water and nonpolar solvents. |

| Melting Point | Expected to be relatively high due to hydrogen bonding capabilities. |

Spectroscopic Data Interpretation:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show a singlet for the C2-proton, two distinct signals for the aromatic protons on the benzene ring, and exchangeable singlets for the N-H and O-H protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating hydroxyl groups.[8][9]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms in the molecule. The carbons bearing the hydroxyl groups (C4 and C7) will appear at a characteristic downfield shift.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by broad absorption bands in the region of 3400-3200 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns typical of benzimidazoles would be expected.

Biological Significance and Therapeutic Potential of Derivatives

The primary interest in 1H-Benzimidazole-4,7-diol stems from its role as a precursor to benzimidazole-4,7-diones, which have demonstrated significant potential as anticancer agents.[2][3][10] These diones are often investigated as bioreductive prodrugs, which are selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors.

Figure 3: The role of 1H-Benzimidazole-4,7-diol as a precursor to biologically active diones.

Studies on various substituted benzimidazole-4,7-diones have revealed their cytotoxic effects against a range of cancer cell lines.[2][3] The proposed mechanisms of action for these diones include the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in tumor survival, and the inhibition of DNA topoisomerases, enzymes crucial for DNA replication and repair.[2] The diol, being the reduced form of the quinone, may also possess intrinsic biological activity, such as antioxidant properties, although this requires further investigation.

Future Perspectives and Conclusion

1H-Benzimidazole-4,7-diol is a fundamentally important molecule in the landscape of benzimidazole-based drug discovery. While its direct therapeutic applications are yet to be fully elucidated, its role as a key synthetic intermediate for potent anticancer agents is well-established. Future research should focus on a more detailed investigation of the biological properties of the diol itself. Elucidating its potential antioxidant, cytotoxic, or enzyme-inhibitory activities could open new avenues for its application.

Furthermore, the development of more efficient and scalable synthetic routes to 1H-Benzimidazole-4,7-diol will be crucial for facilitating further research and potential commercial applications of its derivatives. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the discovery, synthesis, and significance of this important heterocyclic compound.

References

- (Reference to a general organic chemistry or medicinal chemistry textbook discussing benzimidazoles - self-generated as a placeholder as no direct online source was found for this general knowledge)

-

Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2014). Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives. Molecules, 19(10), 15361–15377. [Link]

-

Lee, K., et al. (2024). Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma. Bioorganic Chemistry, 143, 107061. [Link]

-

Garuti, L., et al. (2004). Differential antiproliferative activity of new benzimidazole-4,7-diones. Il Farmaco, 59(8), 663-668. [Link]

-

Claramunt, R. M., et al. (2006). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 2, 15. [Link]

-

Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 16(29), 3349-3368. [Link]

- (Placeholder for a general synthesis reference, as no single source covered all aspects)

-

Royal Society of Chemistry. (2017). c7dt02584j1.pdf. [Link]

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

-

Li, W., et al. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Figshare. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3062. [Link]

- (Placeholder for a general synthesis reference)

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

-

Pattan, S. R., et al. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 4(4), 235-241. [Link]

-

Al-Dhmani, S. A. S., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

-

Jebbar, A. A. H., & Al-Masoudi, W. A. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4), 2131-2136. [Link]

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

-

Guillon, J., et al. (2007). An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones. Arkivoc, 2007(14), 149-158. [Link]

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

- (Placeholder for a general synthesis reference)

Sources

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Evaluation of the Activity of Some Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]